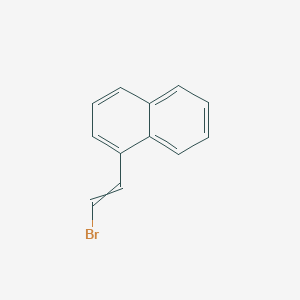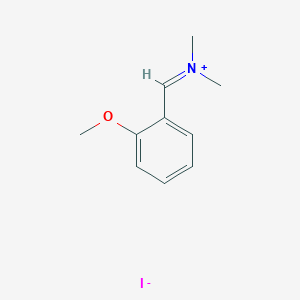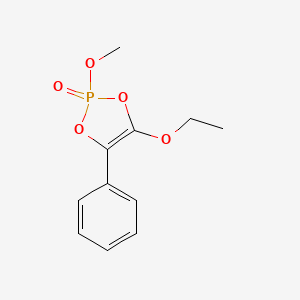
Hept-6-en-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-6-en-3-yn-2-ol is an organic compound characterized by the presence of both a double bond (ene) and a triple bond (yne) within its seven-carbon chain. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hept-6-en-3-yn-2-ol can be synthesized through several methods. One common approach involves the use of pent-4-yn-1-ol as a starting material. The synthesis typically involves a four-step process, including the formation of intermediates and subsequent reactions to introduce the double and triple bonds .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of palladium(II)-catalyzed Overman rearrangement and ruthenium(II)-catalyzed ring-closing enyne metathesis reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Hept-6-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different alcohols or alkanes.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
Hept-6-en-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hept-6-en-3-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse products. The hydroxyl group (-OH) also plays a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hept-2-en-6-yn-1-ol
- 6-Methyl-6-hepten-4-yn-2-ol
- 2,6-Dimethylhept-6-en-3-yn-2-ol
Uniqueness
This compound is unique due to its specific positioning of the double and triple bonds within the seven-carbon chain. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
81027-92-1 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
hept-6-en-3-yn-2-ol |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4H2,2H3 |
Clé InChI |
VHQQQIOJZDBEGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



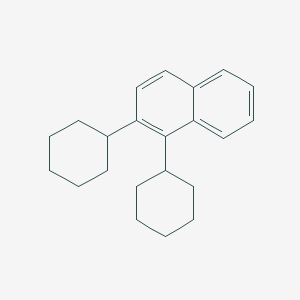
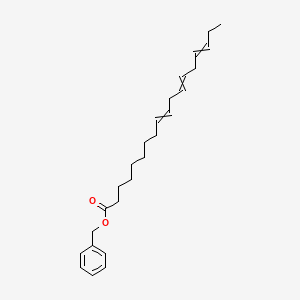
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
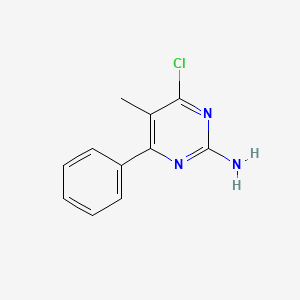
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)

